![molecular formula C21H37N3O7 B613653 Boc-Lys(Boc)-Pro-OH CAS No. 198475-99-9](/img/structure/B613653.png)
Boc-Lys(Boc)-Pro-OH
Overview
Description
“Boc-Lys(Boc)-Pro-OH” is a derivative of the amino acid lysine. It is used in solid-phase peptide synthesis . The “Boc” in the name refers to the tert-butoxycarbonyl protecting group, which is commonly used in peptide synthesis to protect the amino group .
Synthesis Analysis
The synthesis of “this compound” involves the use of tert-butoxycarbonyl-protected amino acids (Boc-AAILs). These Boc-AAILs are used as starting materials in dipeptide synthesis with commonly used coupling reagents . The Boc group is stable towards most nucleophiles and bases, allowing for an orthogonal protection strategy using a base-labile protection group .
Molecular Structure Analysis
The molecular formula of “this compound” is C16H30N2O6 . Its average mass is 346.419 Da and its monoisotopic mass is 346.210388 Da .
Chemical Reactions Analysis
“this compound” is used in peptide synthesis. The Boc group can be removed under acidic conditions, allowing for the coupling of the amino acid to other amino acids to form peptides . The Boc group is stable towards most nucleophiles and bases, which allows for selective reactions to occur on other parts of the molecule .
Scientific Research Applications
Boc-Lys(Boc)-Pro-OH is used in peptide synthesis, specifically in the creation of polypeptides that can contribute to the understanding and treatment of human diseases. This compound has been employed in the synthesis of peptides like Fmoc-L-Lys(Boc)-Gly-OH, offering an experimental basis for amino protection reaction and polypeptide synthesis (Zhao Yi-nan & Melanie Key, 2013).
It's instrumental in the synthesis of redox derivatives of lysine and related peptides, which are crucial for developing molecular electronic devices, light-harvesting proteins, and photovoltaic cells. These peptides have applications in engineering bioactive compounds and are significant in the field of bioelectronics (B. Peek et al., 2009).
This compound is involved in the synthesis of corticotropin and other peptides with high corticotropic activity. This is critical for understanding and developing treatments for conditions influenced by corticotropin levels (R. Schwyzer & W. Rittel, 1961).
The compound is used in the development of genome editing tools, particularly in CRISPR-Cas9 research. Boc-Lys(Boc) was used in a study to create heritable Cas9-mediated mammalian genome editing, controlled by BOC exposure. This has broad implications for spatiotemporal gene regulation in various biological and medical applications (Toru Suzuki et al., 2018).
In the field of cancer research, this compound is used in the synthesis of molecules with potential roles in apoptosis mechanisms, which is crucial for cancer treatment. It has shown effectiveness in suppressing anti-apoptotic proteins, leading to the apoptosis of cancer cells (E. B. Şaş et al., 2020).
Additionally, it has applications in the synthesis of biodegradable amphiphilic poly(L-lactide)-b-dendritic poly(L-lysine)s, relevant in biomaterials research for drug delivery and tissue engineering (Yang Li et al., 2006).
Mechanism of Action
Target of Action
Boc-Lys(Boc)-Pro-OH is primarily targeted towards Histone Deacetylases (HDACs) . HDACs are enzymes that catalyze the removal of acetyl groups from the ε-amino groups of conserved lysine residues in the amino terminal tail of histones . They also deacetylate non-histone proteins . Through deacetylation, HDACs regulate a variety of cellular processes including gene transcription, cell differentiation, DNA damage responses, and apoptosis .
Mode of Action
This compound interacts with its targets, the HDACs, by serving as a substrate . HDACs remove the acetyl groups from the lysine residues in histone and non-histone proteins . This deacetylation may lead to a change in the conformation and/or activity of the substrates .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the histone acetylation-deacetylation pathway . The lysine acetylation status of proteins is regulated dynamically through the opposing action of histone acetyltransferases (HATs) and HDACs . Through deacetylation, dynamic modification of lysine residues near the N-termini of histones plays an important role in the regulation of chromatin structure and gene expression . In general, hypoacetylation of histones is linked to transcriptional repression .
Pharmacokinetics
It is known that the compound is a solid with a molecular weight of 34642 . It has a predicted density of 1.109±0.06 g/cm3, a predicted boiling point of 514.4±45.0 °C, and a predicted vapor pressure of 5.74E-12mmHg at 25°C .
Result of Action
The result of this compound’s action is the deacetylation of histones and non-histone proteins . This can lead to changes in gene transcription, cell differentiation, DNA damage responses, and apoptosis .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the compound’s stability and efficacy can be affected by temperature, as suggested by its predicted boiling point . .
Biochemical Analysis
Biochemical Properties
Boc-Lys(Boc)-Pro-OH plays a significant role in biochemical reactions. It interacts with various enzymes and proteins, particularly histone deacetylases (HDACs) . HDACs are enzymes that catalyze the removal of acetyl groups from the ε-amino groups of conserved lysine residues in the amino terminal tail of histones . This compound, as a lysine derivative, can be a substrate for these enzymes .
Cellular Effects
The effects of this compound on cells are primarily related to its interactions with HDACs . Through deacetylation, HDACs regulate a variety of cellular processes including gene transcription, cell differentiation, DNA damage responses, and apoptosis . Therefore, this compound, as a substrate for these enzymes, can indirectly influence these cellular processes .
Molecular Mechanism
This compound exerts its effects at the molecular level through its interactions with HDACs . HDACs remove acetyl groups from lysine residues in histone and nonhistone proteins . Deacetylation may lead to a change in the conformation and/or activity of the substrates . Therefore, this compound, as a substrate for these enzymes, can influence these molecular processes .
Temporal Effects in Laboratory Settings
It is known that the compound is stable and does not degrade easily .
Metabolic Pathways
This compound is involved in the metabolic pathway of lysine degradation, where it interacts with enzymes such as HDACs
Subcellular Localization
Given its role as a substrate for HDACs, it is likely to be found in the nucleus where these enzymes are typically located .
properties
IUPAC Name |
(2S)-1-[(2S)-2,6-bis[(2-methylpropan-2-yl)oxycarbonylamino]hexanoyl]pyrrolidine-2-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H37N3O7/c1-20(2,3)30-18(28)22-12-8-7-10-14(23-19(29)31-21(4,5)6)16(25)24-13-9-11-15(24)17(26)27/h14-15H,7-13H2,1-6H3,(H,22,28)(H,23,29)(H,26,27)/t14-,15-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CNUJKNMOGSRQMN-GJZGRUSLSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCCCCC(C(=O)N1CCCC1C(=O)O)NC(=O)OC(C)(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)NCCCC[C@@H](C(=O)N1CCC[C@H]1C(=O)O)NC(=O)OC(C)(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H37N3O7 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70718544 | |
Record name | N~2~,N~6~-Bis(tert-butoxycarbonyl)-L-lysyl-L-proline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70718544 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
443.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
198475-99-9 | |
Record name | N~2~,N~6~-Bis(tert-butoxycarbonyl)-L-lysyl-L-proline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70718544 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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